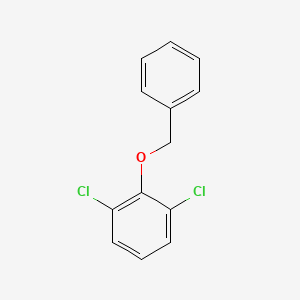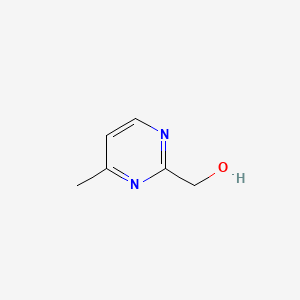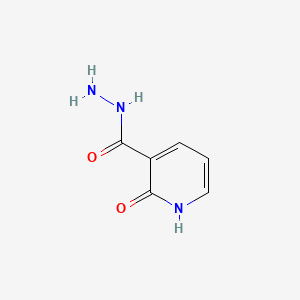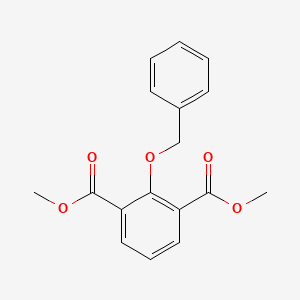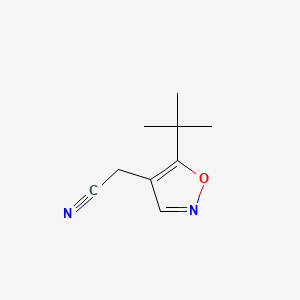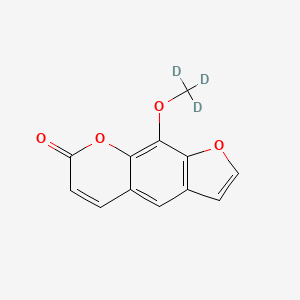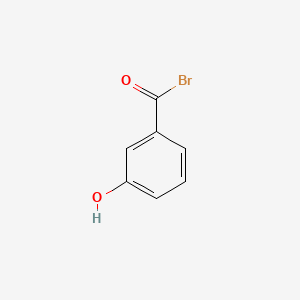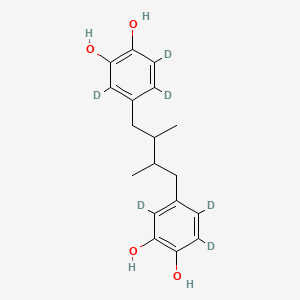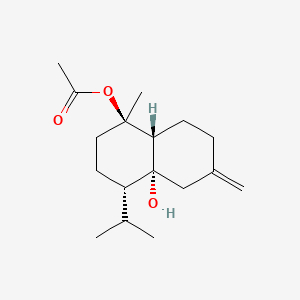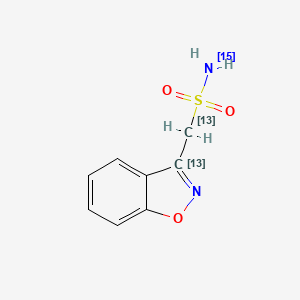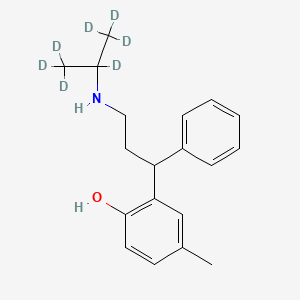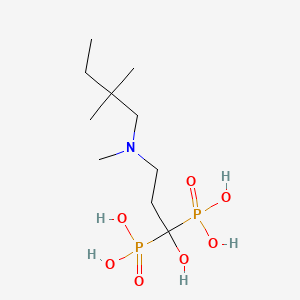
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is a complex organophosphorus compound It is characterized by the presence of two phosphonic acid groups and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) typically involves multiple steps. One common approach is the reaction of 2,2-dimethylbutylamine with a suitable phosphonic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonic acid groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Medicine
In medicine, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of various specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [2,2-Dimethylbutyl(methyl)amino]phosphonic acid
- [2,2-Dimethylbutyl(methyl)amino]-1-hydroxyphosphonic acid
Uniqueness
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is unique due to the presence of two phosphonic acid groups and a tertiary amine. This structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1346601-15-7 |
|---|---|
Molecular Formula |
C10H25NO7P2 |
Molecular Weight |
333.258 |
IUPAC Name |
[3-[2,2-dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H25NO7P2/c1-5-9(2,3)8-11(4)7-6-10(12,19(13,14)15)20(16,17)18/h12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
InChI Key |
PWSOTTWRYVSTJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



